molecular formula C18H16N4O2 B2736742 (E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1284269-35-7

(E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2736742
CAS No.: 1284269-35-7
M. Wt: 320.352
InChI Key: SQNSXSLVDRUHPI-YBFXNURJSA-N
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Description

(E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

    Oxidation: The major products are typically oxides or hydroxylated derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It is used in the development of new materials with specific optical and electronic properties.

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Mechanism of Action

The mechanism of action of (E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide: This compound is unique due to its specific structure and functional groups.

    (E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide: Similar Schiff bases with different substituents on the benzylidene or pyrazole rings.

Uniqueness

The uniqueness of (E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1284269-35-7

Molecular Formula

C18H16N4O2

Molecular Weight

320.352

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O2/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(23)10-13/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

SQNSXSLVDRUHPI-YBFXNURJSA-N

SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)O

solubility

not available

Origin of Product

United States

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